molecular formula C10H12ClN3O3 B13012199 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13012199
M. Wt: 257.67 g/mol
InChI Key: WSXGEHLOKJKKOL-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyridazinone ring fused with a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
  • 1-(5-Bromo-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
  • 1-(5-Iodo-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid

Uniqueness

What sets 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid apart from similar compounds is its specific chlorine substitution, which can influence its reactivity, stability, and biological activity. This unique substitution pattern can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H12ClN3O3/c1-13-9(15)8(11)7(4-12-13)14-3-2-6(5-14)10(16)17/h4,6H,2-3,5H2,1H3,(H,16,17)

InChI Key

WSXGEHLOKJKKOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCC(C2)C(=O)O)Cl

Origin of Product

United States

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